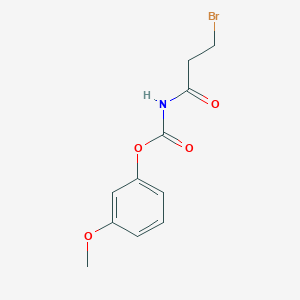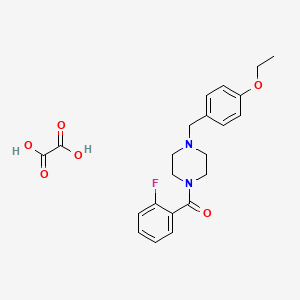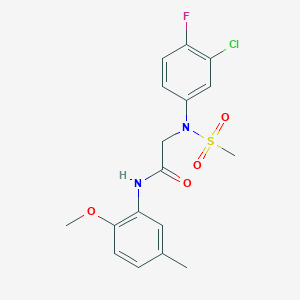![molecular formula C19H19N3O2 B4938680 1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.
作用机制
The mechanism of action of 1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed that this compound exerts its antiproliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activity of several enzymes by binding to their active sites.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several advantages and limitations for lab experiments. One of the advantages of this compound is its high purity which allows for accurate and reliable results. Additionally, this compound exhibits antiproliferative activity against various cancer cell lines making it a potential candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in water which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One potential direction is to further investigate the mechanism of action of this compound to gain a better understanding of its antiproliferative activity. Additionally, future studies could focus on the development of new synthesis methods for this compound that improve its solubility in water. Finally, future studies could investigate the potential applications of this compound in other fields including materials science and nanotechnology.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its antiproliferative activity against various cancer cell lines and its ability to inhibit the activity of several enzymes. Future studies could focus on investigating the mechanism of action of this compound, developing new synthesis methods, and exploring its potential applications in other fields.
合成方法
1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between 4-vinylbenzaldehyde and 2,4,6-trimethylpyridine-3,5-diamine in the presence of acetic anhydride and acetic acid. This method yields a high purity product and has been extensively used for the synthesis of this compound.
科学研究应用
1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antiproliferative activity against various cancer cell lines including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the activity of several enzymes including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
属性
IUPAC Name |
3-[(4-ethenylphenyl)methyl]-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-5-14-6-8-15(9-7-14)11-22-18(23)16-12(2)10-13(3)20-17(16)21(4)19(22)24/h5-10H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBSAONHKZJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)

![2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4938627.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)

![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)
![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)
![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
